molecular formula C10H9BrN2O B1437381 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol CAS No. 1021089-01-9

6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Cat. No. B1437381
M. Wt: 253.09 g/mol
InChI Key: RWSAGRFNLWDYCF-UHFFFAOYSA-N
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Description

“6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol” is a chemical compound with the molecular formula C10H9BrN2O . It has a molecular weight of 253.1 .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, the class of compounds to which “6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol” belongs, has been a subject of considerable interest due to their diverse biological activities and photochemical properties . Recent achievements in the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .

Scientific Research Applications

Biological Activities and Applications

1,8-Naphthyridine derivatives have been extensively studied due to their wide range of biological properties. These compounds are recognized for their potential in addressing various health conditions and diseases, including but not limited to antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Such broad spectrum of activities establishes 1,8-naphthyridine derivatives as potent scaffolds in therapeutic and medicinal research, indicating potential research applications for "6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol" in these areas. The derivatives have also shown promise in neurological disorders like Alzheimer's disease, multiple sclerosis, and depression, suggesting potential neuroprotective or neuromodulatory applications (Madaan et al., 2015).

Therapeutic and Medicinal Chemistry

The structural versatility of 1,8-naphthyridine derivatives allows for significant chemical modifications, offering a pathway to novel therapeutic agents. These compounds have been highlighted for their inhibitory activities against various targets, including anti-HIV, anti-osteoporotic (αvβ3 antagonists), antimalarial, and anti-oxidant activities, among others. This flexibility in chemical structure and broad biological activity suggest that "6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol" could serve as a valuable compound in the design and development of new drugs with potential application across a variety of diseases (Gurjar & Pal, 2018).

Research and Development Opportunities

The research on 1,8-naphthyridine derivatives, including "6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol," provides a foundation for the development of new medicinal agents and heterocycles to modify existing biological actions or evaluate other possible pharmacological activities. This area of study is crucial for expanding the arsenal of therapeutic agents available to medicine, indicating a rich field of research and development opportunities (Gurjar & Pal, 2019).

Future Directions

The future directions for research on “6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol” and similar compounds could include further exploration of their synthesis, chemical reactions, and potential applications. The development of more ecofriendly, safe, and atom economical approaches for the synthesis of 1,8-naphthyridines has been of considerable interest .

properties

IUPAC Name

6-bromo-5,7-dimethyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-5-7-3-4-8(14)13-10(7)12-6(2)9(5)11/h3-4H,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSAGRFNLWDYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=O)NC2=NC(=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol
Reactant of Route 2
6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol
Reactant of Route 3
6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol
Reactant of Route 4
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Reactant of Route 5
6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol
Reactant of Route 6
6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol

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